molecular formula C7H8N2O2 B3295898 3-Methoxyisonicotinamide CAS No. 89054-95-5

3-Methoxyisonicotinamide

Cat. No.: B3295898
CAS No.: 89054-95-5
M. Wt: 152.15 g/mol
InChI Key: OHKFBEZIDKNBGL-UHFFFAOYSA-N
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Description

3-Methoxyisonicotinamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of isonicotinamide, where a methoxy group is attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisonicotinamide typically involves the methoxylation of isonicotinamide. One common method is the reaction of isonicotinamide with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

C6H4N2O+CH3OHC7H8N2O2+H2O\text{C}_6\text{H}_4\text{N}_2\text{O} + \text{CH}_3\text{OH} \rightarrow \text{C}_7\text{H}_8\text{N}_2\text{O}_2 + \text{H}_2\text{O} C6​H4​N2​O+CH3​OH→C7​H8​N2​O2​+H2​O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Methoxyisonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyisonicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

    Isonicotinamide: The parent compound, differing only by the absence of the methoxy group.

    2-Methoxyisonicotinamide: A positional isomer with the methoxy group at the second position.

    4-Methoxyisonicotinamide: Another positional isomer with the methoxy group at the fourth position.

Uniqueness: 3-Methoxyisonicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with enzymes and receptors, making it distinct from its isomers .

Properties

IUPAC Name

3-methoxypyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-6-4-9-3-2-5(6)7(8)10/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKFBEZIDKNBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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